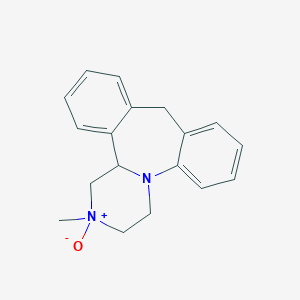

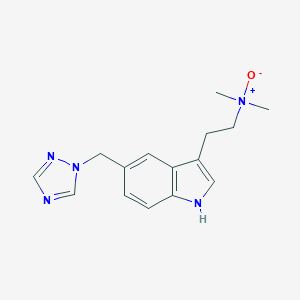

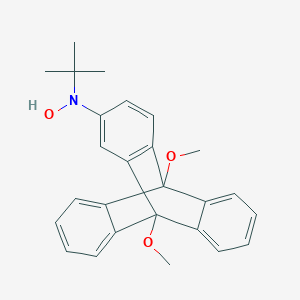

Rizatriptan-N-oxid

Übersicht

Beschreibung

Phenethylbromide, also known as 2-Phenylethyl bromide, is an organobromide compound with the chemical formula C8H9Br. It is a colorless liquid that may appear yellow in older samples. This compound is structurally categorized as an organobromide and is used in the synthesis of various compounds, including fentanyl .

Wissenschaftliche Forschungsanwendungen

2-Phenylethylbromid ist aufgrund seiner Vielseitigkeit in der wissenschaftlichen Forschung weit verbreitet. Einige seiner Anwendungen umfassen:

Biologie: 2-Phenylethylbromid wird zur Untersuchung biochemischer Pfade und Enzymreaktionen verwendet.

Medizin: Es dient als Vorläufer bei der Synthese von Fentanyl, einem starken opioidartigen Analgetikum.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Reagenz in der organischen Synthese verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Phenylethylbromid beinhaltet seine Fähigkeit, als Alkylierungsmittel zu wirken. Es kann kovalente Bindungen mit nukleophilen Stellen in Molekülen bilden, was zur Bildung neuer Verbindungen führt. Diese Eigenschaft wird in seiner Rolle als Vorläufer bei der Synthese von Fentanyl genutzt, wo es mit 4-Piperidinon reagiert, um N-Phenethyl-4-Piperidinon zu bilden .

Wirkmechanismus

Target of Action

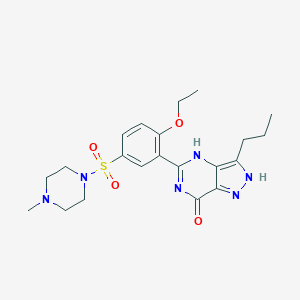

Rizatriptan N-oxide, also known as Rizatriptan N10-Oxide, primarily targets the serotonin 5-HT 1B and 5-HT 1D receptors . These receptors are found on intracranial blood vessels and sensory nerves of the trigeminal system . The role of these receptors is to mediate vasoconstriction of intracranial extracerebral blood vessels and inhibit nociceptive neurotransmission in trigeminal pain pathways .

Mode of Action

Rizatriptan N-oxide acts as a selective agonist at the serotonin 5-HT 1B and 5-HT 1D receptors . By binding to these receptors, it causes vasoconstriction of intracranial extracerebral blood vessels . This vasoconstriction is thought to occur primarily via 5-HT 1B receptors . Additionally, Rizatriptan N-oxide inhibits nociceptive neurotransmission in trigeminal pain pathways .

Biochemical Pathways

The primary biochemical pathway involved in the action of Rizatriptan N-oxide is the serotonin pathway . By acting as an agonist at the 5-HT 1B and 5-HT 1D receptors, Rizatriptan N-oxide influences the serotonin pathway, leading to vasoconstriction of intracranial extracerebral blood vessels and inhibition of nociceptive neurotransmission in trigeminal pain pathways .

Pharmacokinetics

N-monodesmethyl-rizatriptan is a minor metabolite with a pharmacological activity comparable to the parent compound’s . The absorption of Rizatriptan is approximately 90%, but it experiences a moderate first-pass effect, resulting in a bioavailability estimate of 47% .

Result of Action

The molecular and cellular effects of Rizatriptan N-oxide’s action primarily involve the relief of migraine symptoms . By causing vasoconstriction of intracranial extracerebral blood vessels and inhibiting nociceptive neurotransmission in trigeminal pain pathways, Rizatriptan N-oxide can effectively alleviate the pain associated with migraines .

Action Environment

The action, efficacy, and stability of Rizatriptan N-oxide can be influenced by various environmental factors. It is generally recommended that Rizatriptan N-oxide should be stored in a cool, dry place away from light and moisture .

Biochemische Analyse

Biochemical Properties

Rizatriptan N-oxide is predominantly metabolized by monoamine oxidase A (MAO-A) in the liver . The major metabolites are triazolomethyl-indole-3-acetic acid and Rizatriptan N-oxide, both of which are inactive .

Cellular Effects

Its parent compound, Rizatriptan, is known to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Rizatriptan, the parent compound, acts as an agonist at serotonin 5-HT 1B and 5-HT 1D receptors . It is thought that Rizatriptan N-oxide might share similar mechanisms due to its structural similarity with Rizatriptan.

Temporal Effects in Laboratory Settings

Rizatriptan, the parent compound, is reported to reach the maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Rizatriptan N-oxide in animal models. Studies on Rizatriptan have shown that it has a neuroprotective potential in rats .

Transport and Distribution

Rizatriptan, the parent compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

The parent compound, Rizatriptan, is known to be localized in specific subcellular compartments, which critically influence the redox-sensitive regulation of eNOS-dependent pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 2-Phenylethylbromid wird typischerweise durch die radikalische Addition von Bromwasserstoff an Styrol synthetisiert. Dieser Prozess beinhaltet die Anti-Markovnikov-Addition, die zur Bildung des 1-Bromderivats führt . Die Reaktion wird in einem glasbeschichteten Reaktor durchgeführt, indem gasförmiger Bromwasserstoff in eine Lösung von Styrol in einem inerten Lösungsmittel eingeleitet wird, das einen Radikalinitiator enthält .

Industrielle Produktionsmethoden: Die industrielle Produktion von 2-Phenylethylbromid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung fortschrittlicher Reaktoren und kontrollierter Umgebungen trägt zu konsistenten Ergebnissen bei.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Phenylethylbromid durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nukleophile ersetzt wird.

Reduktionsreaktionen: 2-Phenylethylbromid kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Phenethylamin reduziert werden.

Oxidationsreaktionen: Es kann mit starken Oxidationsmitteln zu Phenylessigsäure oxidiert werden.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumhydroxid in wässrigem oder alkoholischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Wichtige gebildete Produkte:

Substitution: Phenethylamin.

Reduktion: Phenethylamin.

Oxidation: Phenylessigsäure.

Vergleich Mit ähnlichen Verbindungen

2-Phenylethylbromid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Benzylchlorid: Ähnlich in der Struktur, aber mit einer Benzylgruppe anstelle einer Phenethylgruppe.

Phenethylchlorid: Ähnlich, aber mit einem Chloratom anstelle eines Bromatoms.

Phenethyliodid: Ähnlich, aber mit einem Iodatom anstelle eines Bromatoms.

Einzigartigkeit: 2-Phenylethylbromid ist aufgrund seiner spezifischen Reaktivität und der Fähigkeit, eine Vielzahl von Derivaten zu bilden, einzigartig. Seine Rolle als Vorläufer bei der Synthese von Fentanyl unterstreicht seine Bedeutung in der pharmazeutischen Chemie.

Liste ähnlicher Verbindungen:

- Benzylchlorid

- Phenethylchlorid

- Phenethyliodid

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTBNOJGXNZYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180690 | |

| Record name | Rizatriptan N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260435-42-5 | |

| Record name | Rizatriptan N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260435425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rizatriptan N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIZATRIPTAN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNT22B2U4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Rizatriptan N-oxide and how is it related to the drug Rizatriptan Benzoate?

A1: Rizatriptan N-oxide is a chemical compound identified as an impurity during the synthesis of Rizatriptan Benzoate, a medication used to treat migraines and severe headaches. [] Essentially, it is a byproduct formed during the drug manufacturing process.

Q2: Why is it important to study and quantify Rizatriptan N-oxide?

A2: The presence of impurities in pharmaceutical products like Rizatriptan Benzoate can impact their safety and efficacy. [] Therefore, it's crucial to identify, characterize, and quantify impurities like Rizatriptan N-oxide to ensure the quality and safety of the final drug product. This is also a regulatory requirement for pharmaceutical manufacturing.

Q3: What analytical methods are used to detect and quantify Rizatriptan N-oxide in Rizatriptan Benzoate?

A3: A validated, sensitive, and robust method using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has been developed to separate and quantify Rizatriptan N-oxide in Rizatriptan Benzoate. [] This method utilizes a gradient mobile phase system with UV detection at 280 nm and provides a good resolution between Rizatriptan and its N-oxide impurity. []

Q4: Has research explored the formation process of Rizatriptan N-oxide?

A4: Yes, a study investigated the catalytic oxidative conversion of Rizatriptan Benzoate to Rizatriptan N-oxide. [] The research specifically explored the synergistic effects of a combined RuCl3 and IrCl3 catalyst system in this conversion process, aiming to understand the reaction mechanism and kinetics involved. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)

![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)